
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide, also known as CMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMA is a thioamide derivative of the widely used non-steroidal anti-inflammatory drug, mefenamic acid. CMA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide may also interact with other signaling pathways involved in inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has also been found to have antioxidative properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not widely available commercially, which may limit its use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential applications in other areas of scientific research, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can be synthesized using a variety of methods, including the reaction of mefenamic acid with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with methylthioacetic acid followed by acetylation to produce N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
Nombre del producto |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide |
|---|---|
Fórmula molecular |
C11H14ClNO2S |
Peso molecular |
259.75 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C11H14ClNO2S/c1-7-4-9(13-11(14)6-16-3)10(15-2)5-8(7)12/h4-5H,6H2,1-3H3,(H,13,14) |
Clave InChI |
VAPBMRQMZKGJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
SMILES canónico |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
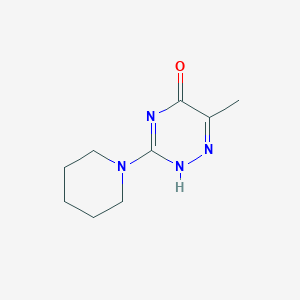
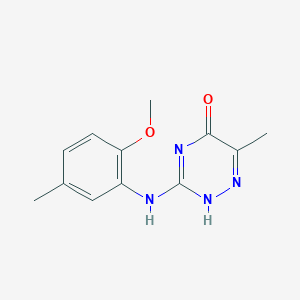
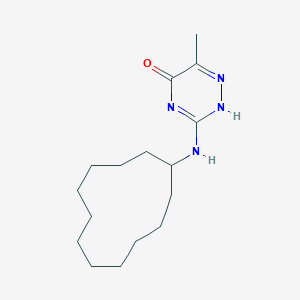


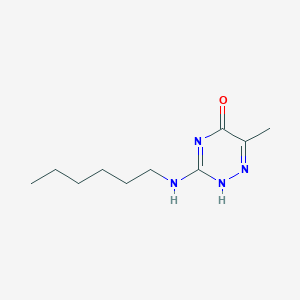
![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
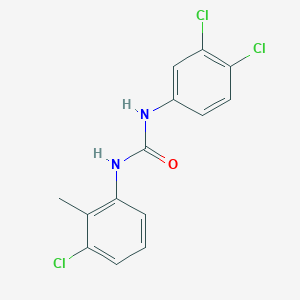
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)